molecular formula C8H18O B13024063 2,3,4-Trimethylpentan-2-ol CAS No. 66576-26-9

2,3,4-Trimethylpentan-2-ol

Cat. No.: B13024063
CAS No.: 66576-26-9
M. Wt: 130.23 g/mol
InChI Key: FTPXXARYDFWPGE-UHFFFAOYSA-N
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Description

2,3,4-Trimethylpentan-2-ol is an organic compound with the molecular formula C8H18O It is a branched alcohol, characterized by the presence of three methyl groups attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trimethylpentan-2-ol can be synthesized through several methods. One common approach involves the hydration of 2,3,4-trimethylpentene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the addition of water to the alkene, resulting in the formation of the alcohol.

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of 2,3,4-trimethylpentanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the ketone to the corresponding alcohol, yielding this compound.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,3,4-trimethylpentanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 2,3,4-trimethylpentane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: 2,3,4-Trimethylpentanone.

    Reduction: 2,3,4-Trimethylpentane.

    Substitution: 2,3,4-Trimethylpentyl chloride or bromide.

Scientific Research Applications

2,3,4-Trimethylpentan-2-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.

    Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethylpentan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

2,3,4-Trimethylpentan-2-ol can be compared with other similar compounds, such as:

    2,2,4-Trimethylpentan-3-ol: This compound has a similar structure but differs in the position of the hydroxyl group.

    2,4,4-Trimethyl-2-pentanol: Another isomer with a different arrangement of methyl groups and the hydroxyl group.

    2,2,4-Trimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the hydroxyl group.

The uniqueness of this compound lies in its specific arrangement of methyl groups and the hydroxyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,3,4-trimethylpentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6(2)7(3)8(4,5)9/h6-7,9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPXXARYDFWPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70985173
Record name 2,3,4-Trimethylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70985173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66576-26-9
Record name 2-Pentanol, 2,3,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066576269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trimethylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70985173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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